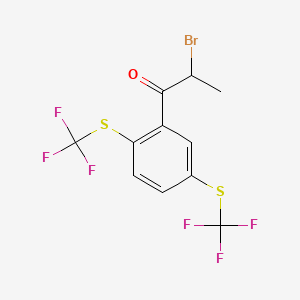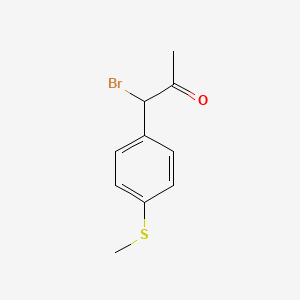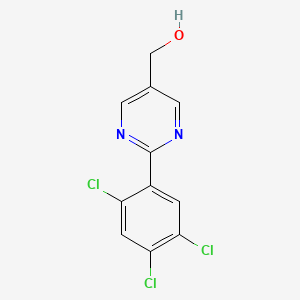
N-Dodecyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-L-valinamide is an organic compound with the molecular formula C17H36N2O. It is characterized by a long dodecyl chain attached to the nitrogen atom of the valinamide moiety. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valinamide can be synthesized through the reaction of dodecylamine with L-valine. The reaction typically involves the formation of an amide bond between the amine group of dodecylamine and the carboxyl group of L-valine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dodecyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-Dodecyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: this compound is used in the formulation of detergents and emulsifiers due to its surfactant properties.
Mecanismo De Acción
The mechanism by which N-Dodecyl-L-valinamide exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering membrane permeability and stability. This interaction can enhance the solubilization of hydrophobic compounds and facilitate their transport across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used for solubilizing membrane proteins.
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Known for its antimicrobial properties.
Uniqueness
N-Dodecyl-L-valinamide is unique due to its specific structure, which combines a long hydrophobic dodecyl chain with a hydrophilic valinamide moiety. This combination provides it with distinct surfactant properties, making it particularly effective in stabilizing membrane proteins and enhancing permeability in biological systems .
Propiedades
Número CAS |
60654-00-4 |
|---|---|
Fórmula molecular |
C17H36N2O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-dodecyl-3-methylbutanamide |
InChI |
InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
UEGMHPIJOZCPQU-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)












